4-Bromo-N-ethyl-3-nitrobenzamide
Overview
Description
4-Bromo-N-ethyl-3-nitrobenzamide is an organic compound with the molecular formula C9H9BrN2O3 It is characterized by the presence of a bromine atom, an ethyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-N-ethyl-3-nitrobenzamide can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-3-nitrobenzoic acid with ethylamine. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 4-bromo-N-ethyl-3-aminobenzamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-ethyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or other proteins, leading to inhibition or modification of their activity. The bromine atom and ethyl group contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-ethyl-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
3-Bromo-N,N-dimethylbenzamide: Contains a dimethylamino group instead of an ethyl group and nitro group.
Uniqueness
4-Bromo-N-ethyl-3-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
4-Bromo-N-ethyl-3-nitrobenzamide (C9H9BrN2O3) is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom, an ethyl group, and a nitro group attached to a benzamide core. Its molecular structure is represented as follows:
Properties of the compound include:
- Molecular Weight : 245.08 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Melting Point : Data on melting point is limited but generally falls within the range typical for similar compounds.
Synthesis Methods
The synthesis of this compound can be achieved via several methods, commonly involving the reaction of 4-bromo-3-nitrobenzoic acid with ethylamine under controlled conditions. This process often requires purification techniques such as recrystallization or chromatography to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or modify protein functions. The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic attack by biological molecules .
Antitumor Activity
Research has indicated that nitroaromatic compounds, including derivatives like this compound, exhibit antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .
Enzyme Inhibition
The compound has potential applications in enzyme inhibition studies. It may act as a competitive inhibitor for certain enzymes due to its structural similarity to natural substrates. This property makes it valuable in biochemical assays aimed at understanding enzyme kinetics and mechanisms.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific protease involved in cancer progression. The results demonstrated a significant reduction in enzymatic activity at micromolar concentrations, suggesting potential therapeutic applications in cancer treatment .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial activity of various nitro compounds, including this compound. The findings revealed that the compound exhibited moderate antibacterial effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Notable Activity |
---|---|---|
This compound | Bromine and nitro groups | Antitumor, enzyme inhibition |
4-Bromo-N-ethyl-3-methylbenzamide | Methyl group instead of nitro | Lower biological activity |
3-Bromo-N,N-dimethylbenzamide | Dimethylamino group | Limited studies on biological effects |
Properties
IUPAC Name |
4-bromo-N-ethyl-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-2-11-9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAINLIMJMMFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595782 | |
Record name | 4-Bromo-N-ethyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096291-52-9 | |
Record name | 4-Bromo-N-ethyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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